N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(Benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 6-oxopyridazine moiety substituted with a 4-chlorophenyl group. The compound’s synthesis typically involves coupling reactions between benzothiazole acetic acid derivatives and functionalized pyridazines, utilizing reagents such as chloroacetyl chloride or bases like cesium carbonate in polar aprotic solvents . Its characterization relies on spectroscopic methods (¹H NMR, IR, MS) and crystallographic analyses .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-7-5-12(6-8-13)14-9-10-18(26)24(23-14)11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHVUZOXDLWFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The specific target within the M. .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or function of the target organism
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of M. tuberculosis.
Result of Action
Given the potential anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may cause molecular and cellular changes that inhibit the growth or function of M. tuberculosis.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride under controlled conditions, leading to the formation of the acetamide derivative. Characterization of the compound can be performed using techniques such as NMR, FTIR, and mass spectrometry, confirming the successful incorporation of the desired functional groups.
Anticancer Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, similar derivatives have shown potent cytotoxic effects against various cancer cell lines, including Hep3B (liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest at specific phases (e.g., G2-M phase), which is crucial for inhibiting tumor growth.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 1625.8 | Apoptosis induction |
| 2b | MCF-7 | 2340 | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using assays such as DPPH radical scavenging. Compounds with similar structures have shown varying degrees of antioxidant activity, suggesting that this compound may help mitigate oxidative stress in biological systems.
Structure-Activity Relationship
The presence of specific functional groups in the compound significantly influences its biological activity. For example, the chlorophenyl group enhances lipophilicity and may improve cellular uptake, while the benzothiazole core contributes to the overall pharmacological profile. Molecular docking studies can provide insights into the binding interactions between this compound and biological targets such as enzymes or receptors involved in cancer progression.
Case Studies
- Anticancer Evaluation : A study involving a series of benzothiazole derivatives showed that modifications at the phenyl ring significantly impacted cytotoxicity against various cancer cell lines. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
- In Vivo Studies : Animal models treated with similar benzothiazole derivatives demonstrated reduced tumor growth rates and improved survival outcomes compared to untreated controls, indicating potential for therapeutic application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ primarily in the heterocyclic systems attached to the benzothiazole-acetamide scaffold, substituent patterns, and bioactivity profiles. Key analogues include:
Structure-Activity Relationships (SAR)
- Benzothiazole Substitutions: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance kinase inhibition but may reduce antimicrobial efficacy due to increased toxicity .
- Heterocyclic Core: Pyridazine and pyrimidinone cores favor kinase targeting, while triazoles and thiazolidinones optimize antimicrobial activity .
- Acetamide Linker : The flexibility of the acetamide bridge is critical for binding to hydrophobic enzyme pockets, as seen in CK1 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
